molecular formula C6H14ClN3O2 B1441848 H-Ala-Ala-NH2 HCl CAS No. 41036-33-3

H-Ala-Ala-NH2 HCl

Cat. No.: B1441848
CAS No.: 41036-33-3
M. Wt: 195.65 g/mol
InChI Key: MVMVOSUNIUACBR-MMALYQPHSA-N
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Description

H-Ala-Ala-NH2 HCl is a dipeptide compound composed of two alanine molecules linked by a peptide bond, with an amide group at the C-terminus and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Ala-Ala-NH2 HCl can be synthesized through solution phase peptide synthesis. The process involves the coupling of L-alanine methyl ester hydrochloride with L-alanine amide using a coupling reagent such as N,N’-carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction, the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis methods, which offer higher selectivity and environmentally friendly conditions. Enzymatic synthesis can be achieved using aminopeptidases or other enzymes that facilitate the formation of peptide bonds between alanine molecules .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-NH2 HCl can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Substitution: The amide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-alanine and L-alanine amide.

    Oxidation: Oxidized derivatives of L-Alanyl-L-alanine amide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

H-Ala-Ala-NH2 HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Ala-NH2 HCl involves its interaction with enzymes and other molecular targets. The compound can be hydrolyzed by peptidases to release alanine, which can then participate in various metabolic pathways. The amide group may also interact with other molecules, influencing their activity and stability .

Comparison with Similar Compounds

H-Ala-Ala-NH2 HCl can be compared with other dipeptides such as L-Alanyl-L-glutamine and L-Carnosine:

This compound is unique due to its specific structure and potential applications in various fields. Its simplicity and ease of synthesis make it an attractive compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMVOSUNIUACBR-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41036-33-3
Record name L-Alaninamide, L-alanyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41036-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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